Welcome to the BenchChem Online Store!
molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0

Methyl 3-chloro-2-nitrobenzoate

Cat. No. B1590537
M. Wt: 215.59 g/mol
InChI Key: VTWUVGLVDQXCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006477B2

Procedure details

A solution of 7.1 g (28.5 mmol) of tungstic acid, 4.9 g (48.5 mmol) of concentrated sulfuric acid, 35.6 g (190 mmol) of methyl 2-amino-3-chlorobenzoate, and 5.84 g (20 mmol) of myristyltrimethylammonium bromide in 74 ml of chlorobenzene was heated to 47° C., and 50 ml (570 mmol) of a 35% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.3. After the completion of the dropwise addition, the mixture was stirred at 47° C. for 4 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 243 g (2.06 mol) of chlorobenzene and 19 g (150 mmol) of a 25% aqueous sodium hydroxide solution were added. The pH value at this time was 7.5. The reaction liquid was separated at 75° C., and 91 g of the aqueous layer was removed. Then, the obtained organic layer was cooled to 60° C. or less. 5.2 g (61.9 mmol) of sodium hydrogen carbonate and 5.2 ml of water were added, and 25 ml (285 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature was adjusted to 60° C. or less. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and the reaction was completed. The reaction liquid was separated at room temperature. The obtained organic layer was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 70%.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
catalyst
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
243 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.2 g
Type
reactant
Reaction Step Six
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10].OO.[OH-:20].[Na+].C(=O)([O-])O.[Na+].[OH2:27]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCC.ClC1C=CC=CC=1.O[W](O)(=O)=O>[Cl:17][C:16]1[C:7]([N+:6]([O-:27])=[O:20])=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10] |f:3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
35.6 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1Cl
Name
Quantity
5.84 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
74 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
7.1 g
Type
catalyst
Smiles
O[W](=O)(=O)O
Step Two
Name
Quantity
243 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
5.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
5.2 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 47° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
was separated at 75° C.
CUSTOM
Type
CUSTOM
Details
91 g of the aqueous layer was removed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the obtained organic layer was cooled to 60° C. or less
CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C. or less
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
was separated at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.